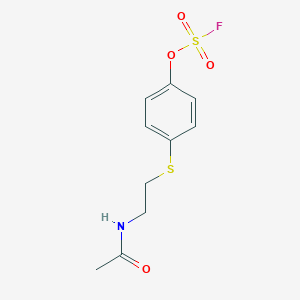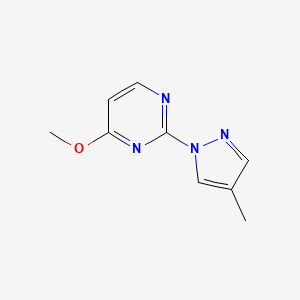![molecular formula C11H10N6 B2453991 1-[Phenyl(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole CAS No. 305851-36-9](/img/structure/B2453991.png)
1-[Phenyl(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[Phenyl(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole is a heterocyclic compound that features a triazole ring system Triazoles are a class of five-membered ring compounds containing three nitrogen atoms and two carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-[Phenyl(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole typically involves the reaction of phenyl-substituted triazole with appropriate reagents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methodologies but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 1-[Phenyl(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents or organometallic compounds under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various functional groups onto the triazole ring .
Wissenschaftliche Forschungsanwendungen
1-[Phenyl(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anticancer properties and as a component in drug design.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 1-[Phenyl(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. In medicinal applications, it may inhibit enzymes or disrupt cellular processes, leading to its therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
1,2,3-Triazole: Another triazole isomer with different nitrogen atom positioning.
Imidazole: A five-membered ring with two nitrogen atoms, used in various pharmaceuticals.
Thiazole: Contains sulfur and nitrogen in the ring, with diverse biological activities.
Uniqueness: 1-[Phenyl(1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,4-triazole is unique due to its specific substitution pattern and the presence of the phenyl group, which can enhance its stability and biological activity compared to other triazole derivatives .
Eigenschaften
IUPAC Name |
1-[phenyl(1,2,4-triazol-1-yl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N6/c1-2-4-10(5-3-1)11(16-8-12-6-14-16)17-9-13-7-15-17/h1-9,11H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGJFZDDLHQOPTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(N2C=NC=N2)N3C=NC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-(4-fluorophenyl)-5-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2453908.png)
![6-((2,6-dimethylmorpholino)sulfonyl)-1-ethylbenzo[cd]indol-2(1H)-one](/img/structure/B2453909.png)

![(Z)-ethyl 2-((2-bromobenzoyl)imino)-3-(2-ethoxyethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2453911.png)

![N-[2-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)ethyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B2453914.png)
![1-(azepan-1-yl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone](/img/structure/B2453915.png)

![2-[8-(9H-Fluoren-9-ylmethoxycarbonyl)-5-oxa-8-azaspiro[3.5]nonan-6-yl]acetic acid](/img/structure/B2453922.png)

![(E)-6-acetyl-2-(3-(2-chlorophenyl)acrylamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2453924.png)
![5-bromo-N-(2-(7-fluoro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)nicotinamide](/img/structure/B2453926.png)

![2-[Methyl-[2-oxo-2-[4-(pyridin-4-ylmethyl)piperazin-1-yl]ethyl]amino]-5-(trifluoromethyl)benzaldehyde](/img/structure/B2453931.png)
